ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 692275-81-3
VCID: VC6713458
InChI: InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 692275-81-3

Cat. No.: VC6713458

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 692275-81-3

Specification

CAS No. 692275-81-3
Molecular Formula C12H14N4O2S
Molecular Weight 278.33
IUPAC Name ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3
Standard InChI Key XEMLMHRALIWOFQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Introduction

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex heterocyclic structure. This molecule features a tetrazole ring and a tetrahydrobenzothiophene core, linked via a carboxylate ester group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Features

The compound's structure can be broken down as follows:

  • Tetrazole Ring: A five-membered nitrogen-rich heterocycle known for its stability and role in bioactivity.

  • Tetrahydrobenzothiophene Core: A bicyclic system containing sulfur, contributing to the compound's electronic properties.

  • Carboxylate Ester Group: The ethyl ester moiety enhances solubility and facilitates chemical modifications.

Molecular Formula

C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>S

Molecular Weight

282.33 g/mol

SMILES Notation

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Synthesis Pathways

The synthesis typically involves:

  • Formation of the Tetrahydrobenzothiophene Core:

    • Starting from cyclization reactions involving thiophenes or related precursors.

  • Introduction of the Tetrazole Ring:

    • Achieved through azide-nitrile cycloaddition reactions under controlled conditions.

  • Esterification:

    • The carboxylic acid group is esterified using ethanol in the presence of acid catalysts.

Potential Applications

  • Pharmaceuticals:

    • The tetrazole moiety is a bioisostere of carboxylic acids, often used to enhance drug activity and stability.

    • The compound's framework suggests potential as an anti-inflammatory or antimicrobial agent.

  • Material Science:

    • Tetrazole derivatives are explored for their energetic properties in propellants and explosives.

Analytical Characterization

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and carbon (13C^13C) NMR provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like C=O (ester) and N=N (tetrazole).

Biological Activity

Although specific activity data for this compound is limited, similar molecules exhibit:

  • Antimicrobial effects due to tetrazole's ability to interact with bacterial enzymes.

  • Anti-inflammatory properties by inhibiting pathways like COX or LOX.

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